5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide is a heterocyclic compound that features both oxazole and thiophene rings.
Mechanism of Action
Mode of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities, which suggests that they may interact with multiple targets and induce various changes .
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities, indicating that they may influence several biochemical pathways .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide are not well-documented. Similar thiophene-based compounds have shown a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It’s known that thiophene-based compounds can interact with various biomolecules, potentially leading to changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide typically involves the condensation of appropriate starting materials. One common method includes the reaction of a thiophene derivative with an oxazole precursor under specific conditions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the notable methods used for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
5-phenyl-N-(thiophen-2-ylmethyl)oxazole-2-carboxamide is unique due to its combination of oxazole and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-phenyl-N-(thiophen-2-ylmethyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(16-9-12-7-4-8-20-12)15-17-10-13(19-15)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQSSUXMZLPVNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.